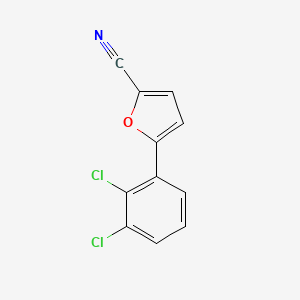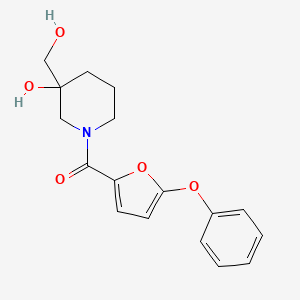
5-(2,3-dichlorophenyl)-2-furonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-dichlorophenyl)-2-furonitrile, also known as DCPT, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. DCPT is a furan derivative that has been synthesized using various methods and has shown significant biological activity in preclinical studies.
Wirkmechanismus
The mechanism of action of 5-(2,3-dichlorophenyl)-2-furonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the proliferation and migration of cancer cells. In animal models, this compound has been found to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,3-dichlorophenyl)-2-furonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity and stability. This compound has also shown significant biological activity in preclinical studies, making it a promising candidate for further research. However, there are also limitations to the use of this compound in lab experiments. This compound is a highly toxic compound, and caution should be taken when handling and using it. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 5-(2,3-dichlorophenyl)-2-furonitrile. One area of interest is the development of new drugs based on this compound for the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in pharmacology. Additionally, research is needed to explore the potential toxicity and side effects of this compound in humans. Overall, this compound is a promising compound that has the potential to contribute to the development of new drugs for the treatment of various diseases.
Synthesemethoden
5-(2,3-dichlorophenyl)-2-furonitrile can be synthesized using various methods, including the reaction of furfural with 2,3-dichlorobenzonitrile in the presence of a base, such as potassium hydroxide. Another method involves the reaction of furfural with 2,3-dichlorobenzonitrile in the presence of a Lewis acid, such as zinc chloride. Both methods result in the formation of this compound with high yield and purity.
Wissenschaftliche Forschungsanwendungen
5-(2,3-dichlorophenyl)-2-furonitrile has shown potential applications in the field of pharmacology, particularly in the development of new drugs for the treatment of various diseases. Preclinical studies have shown that this compound exhibits significant anticancer, antifungal, and anti-inflammatory activities. This compound has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has shown promise as a potential antifungal agent against Candida albicans and Aspergillus fumigatus. The anti-inflammatory activity of this compound has been demonstrated in animal models of acute and chronic inflammation.
Eigenschaften
IUPAC Name |
5-(2,3-dichlorophenyl)furan-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2NO/c12-9-3-1-2-8(11(9)13)10-5-4-7(6-14)15-10/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUDQIQZUCLIIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methyl-2-{[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5364032.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5364052.png)
![N-ethyl-N-methyl-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5364071.png)
![1-(4-methoxyphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5364079.png)



![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B5364099.png)
![isopropyl 7-amino-6-cyano-4-oxo-3-(3-pyridinyl)-8-(3-pyridinylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5364100.png)
![3-hydroxy-4-methyl-2-(1-piperidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5364106.png)
![4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5364119.png)
![2-cyano-N-(2,5-dichlorophenyl)-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide](/img/structure/B5364121.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5364125.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-(methoxymethyl)-N-methyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B5364127.png)